n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is a chemical compound with the molecular formula C25H43NOS and a molecular weight of 405.692 g/mol . This compound is known for its unique structural properties, which include a long hexadecyl chain and a methoxy group attached to a benzene ring. It is often used in scientific research due to its interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide typically involves the reaction of 4-methoxybenzenecarbothioamide with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that the process involves similar synthetic routes as those used in laboratory settings. Large-scale production would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a polar aprotic solvent and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or disruption of cellular membranes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Hexadecyl-4-methoxybenzamide: Similar structure but lacks the thiocarbonyl group.
4-methoxy-N,N-dimethylcathinone: Contains a methoxy group and a similar aromatic ring structure but differs in the alkyl chain and functional groups.
Uniqueness
n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is unique due to its combination of a long alkyl chain, methoxy group, and thiocarbonyl functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
6391-94-2 |
---|---|
Molekularformel |
C25H43NOS |
Molekulargewicht |
405.7 g/mol |
IUPAC-Name |
N-hexadecyl-4-methoxy-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C25H43NOS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26(2)25(28)23-18-20-24(27-3)21-19-23/h18-21H,4-17,22H2,1-3H3 |
InChI-Schlüssel |
IMCGSELWSFPCDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)C(=S)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.